molecular formula C17H17N5O3S2 B4732223 ETHYL 4-METHYL-2-({2-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 4-METHYL-2-({2-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B4732223
M. Wt: 403.5 g/mol
InChI Key: HCQMWEPNMLZREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-METHYL-2-({2-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-METHYL-2-({2-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include thioamides, acyl chlorides, and triazole precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-METHYL-2-({2-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

ETHYL 4-METHYL-2-({2-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-2-({2-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-METHYL-2-({2-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific combination of thiazole and triazole rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

ethyl 4-methyl-2-[[2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S2/c1-3-25-15(24)13-10(2)18-16(27-13)19-12(23)9-26-17-20-14(21-22-17)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,18,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQMWEPNMLZREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NNC(=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-METHYL-2-({2-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-METHYL-2-({2-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-METHYL-2-({2-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-METHYL-2-({2-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-METHYL-2-({2-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-METHYL-2-({2-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE

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